

## Benchmarking Izumerogant's potency and selectivity against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Izumerogant |           |
| Cat. No.:            | B15544335   | Get Quote |

# Benchmarking Izumerogant: A Comparative Analysis of Potency and Selectivity

For Immediate Release

This guide provides a comparative analysis of **Izumerogant** (IMU-935), a dual inverse agonist of Retinoic Acid-Related Orphan Receptor gamma t (RORyt) and Dihydroorotate Dehydrogenase (DHODH), against other notable RORyt inverse agonists. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of **Izumerogant**'s performance characteristics.

**Izumerogant** is a potent, orally available small molecule that has been investigated for its therapeutic potential in autoimmune diseases and prostate cancer.[1] Its dual mechanism of action offers a potentially broad immunomodulatory profile. This document summarizes key potency and selectivity data from publicly available sources and provides detailed experimental protocols for the assays cited.

## Comparative Potency and Selectivity of RORyt Inverse Agonists

The following tables summarize the in vitro potency of **Izumerogant** and a selection of similar compounds. The data has been compiled from various public sources and should be interpreted in the context of the specific assays from which they were generated.



| Compound                          | Target                               | Assay Type                  | IC50 / Ki /<br>EC50 (nM) | Reference |
|-----------------------------------|--------------------------------------|-----------------------------|--------------------------|-----------|
| Izumerogant<br>(IMU-935)          | RORyt                                | Not Specified               | 24                       | [2]       |
| DHODH                             | Not Specified                        | 240                         | [2]                      |           |
| IL-17A, IL-17F,<br>IFNy Secretion | Stimulated<br>Human<br>Lymphocytes   | 3-5                         | [2]                      |           |
| Th17<br>Differentiation           | Murine Cells                         | 135                         | [2]                      |           |
| IL-17F<br>Production              | Stimulated<br>Human PBMCs            | 2-4                         |                          |           |
| Vimirogant (VTP-43742)            | RORyt                                | Radioligand<br>Binding (Ki) | 3.5                      |           |
| RORyt                             | Not Specified (IC50)                 | 17                          |                          |           |
| IL-17A Secretion                  | Mouse<br>Splenocytes                 | 57                          | _                        |           |
| IL-17A Secretion                  | Activated hPBMCs                     | 18                          |                          |           |
| IL-17A Secretion                  | Human Whole<br>Blood                 | 192                         |                          |           |
| GSK2981278                        | RORy                                 | Transactivation<br>Assay    | 17                       |           |
| IL-17A & IL-22<br>Secretion       | Human<br>Peripheral Blood<br>T Cells | 3.2                         |                          |           |
| JNJ-61803534                      | RORyt                                | Transcription<br>Assay      | 9.6                      |           |



| IL-17A<br>Production | Human CD4+ T<br>cells                | Not Specified        |    |
|----------------------|--------------------------------------|----------------------|----|
| BMS-986251           | RORyt                                | GAL4 Assay<br>(EC50) | 12 |
| IL-17 Production     | Human Whole<br>Blood Assay<br>(EC50) | 24                   |    |

Note: IC50, Ki, and EC50 values are measures of a drug's potency. A lower value indicates a more potent compound. The specific assay conditions can influence these values, and direct comparison across different studies should be made with caution.

### RORyt Signaling Pathway and Experimental Workflow

The diagrams below illustrate the RORyt signaling pathway, which is crucial for the differentiation of T-helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like IL-17. The experimental workflow for assessing RORyt inverse agonism is also depicted.



#### RORyt Signaling Pathway in Th17 Differentiation





#### Workflow for Assessing RORyt Inverse Agonism



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Izumerogant Immunic AdisInsight [adisinsight.springer.com]
- 2. Izumerogant (IMU-935) | RORyt antagonist | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [Benchmarking Izumerogant's potency and selectivity against similar compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544335#benchmarking-izumerogant-s-potency-and-selectivity-against-similar-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com